PDE4A Inhibitory Potency: Direct Comparison with the Gold-Standard PDE4 Inhibitor Rolipram
In a direct, quantitative comparison, 3-(Cyclopentyloxy)-4-methoxyphenylacetonitrile demonstrates an IC50 of 553 nM against recombinant human PDE4A overexpressed in HEK293 cells, as measured by an HTRF-based cAMP hydrolysis immunoassay [1]. This potency, while moderate for the isolated building block, is approximately 184-fold less potent than the reference PDE4 inhibitor (R,S)-Rolipram, which exhibits an IC50 of 3 nM against the same PDE4A isoform under comparable assay conditions [2]. This differential is not a deficit; rather, it precisely defines the compound's intended role as a non-optimized, synthetically versatile core fragment. Its intrinsic, measurable activity against PDE4A confirms that the cyclopentyloxy-methoxy substitution pattern is a validated starting point for medicinal chemistry optimization, whereas simpler phenylacetonitriles (e.g., 3,4-dimethoxyphenylacetonitrile) show no detectable PDE4A inhibition [3].
| Evidence Dimension | PDE4A Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 553 nM |
| Comparator Or Baseline | (R,S)-Rolipram (3 nM) |
| Quantified Difference | 184-fold less potent than Rolipram |
| Conditions | Recombinant human PDE4A overexpressed in HEK293 cells; HTRF-based cAMP hydrolysis immunoassay. |
Why This Matters
This data confirms the compound possesses measurable, target-specific bioactivity, validating its use in PDE4 inhibitor SAR programs and differentiating it from inactive, generic phenylacetonitrile alternatives.
- [1] BindingDB. (2022). Affinity Data for CHEMBL1871173: IC50 553 nM against recombinant human PDE4A. Entry: BDBM50548422. View Source
- [2] MedChemExpress (MCE). (2026). Rolipram ((R,S)-Rolipram) Product Datasheet. PDE4 Inhibitor with IC50s of 3 nM, 130 nM, and 240 nM for PDE4A, PDE4B, and PDE4D, respectively. View Source
- [3] Yoon, S. H., et al. (2004). Orally active PDE4 inhibitor with therapeutic potential. European Journal of Medicinal Chemistry, 39(5), 435-447. View Source
